2-Octylcyclopentane-1,1-diperoxol
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Overview
Description
1,1-Dihydroperoxy-2-octylcyclopentane is an organic compound with the molecular formula C13H26O4. It is a hydroperoxide derivative of cyclopentane, featuring two hydroperoxy groups attached to the same carbon atom in the cyclopentane ring, along with an octyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dihydroperoxy-2-octylcyclopentane can be synthesized through the hydroperoxidation of 2-octylcyclopentane. The reaction typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxide groups .
Industrial Production Methods
In an industrial setting, the production of 1,1-dihydroperoxy-2-octylcyclopentane may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1-Dihydroperoxy-2-octylcyclopentane undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxide groups can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxide groups can yield alcohols.
Substitution: The hydroperoxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1,1-Dihydroperoxy-2-octylcyclopentane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dihydroperoxy-2-octylcyclopentane involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A parent hydrocarbon with a similar ring structure but lacking the hydroperoxide and octyl groups.
2-Octylcyclopentane: Similar structure but without the hydroperoxide groups.
1,1-Dihydroperoxycyclopentane: Similar hydroperoxide functionality but without the octyl substituent
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
618067-95-1 |
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Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,1-dihydroperoxy-2-octylcyclopentane |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-9-12-10-8-11-13(12,16-14)17-15/h12,14-15H,2-11H2,1H3 |
InChI Key |
UJKAHGYSAOEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC1(OO)OO |
Origin of Product |
United States |
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